[(2,6-dichlorophenyl)methyl](methyl)amine
Description
(2,6-Dichlorophenyl)methylamine is a secondary amine featuring a 2,6-dichlorobenzyl group and a methyl substituent on the nitrogen atom. Its molecular formula is C₈H₈Cl₂N, with a molecular weight of 190.07 g/mol (calculated). This compound and its analogs are of interest in medicinal chemistry and materials science due to the electron-withdrawing effects of chlorine atoms, which influence electronic properties and binding interactions.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N/c1-11-5-6-7(9)3-2-4-8(6)10/h2-4,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHGYJYIACPGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164947 | |
| Record name | Benzenemethanamine, 2,6-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15205-19-3 | |
| Record name | Benzenemethanamine, 2,6-dichloro-N-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015205193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanamine, 2,6-dichloro-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30164947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2,6-dichlorophenyl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-dichlorophenyl)methyl](methyl)amine typically involves the reaction of 2,6-dichlorobenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using analytical techniques such as gas chromatography to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
[(2,6-dichlorophenyl)methyl](methyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditions include acidic or basic medium and temperatures ranging from 25-80°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction conditions include anhydrous solvents and temperatures ranging from 0-50°C.
Major Products
The major products formed from these reactions include amine oxides, reduced amines, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
[(2,6-dichlorophenyl)methyl](methyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [(2,6-dichlorophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Impact of Alkyl Chain Length on Nitrogen
Positional Isomerism: 2,6- vs. 2,4-Dichloro Substitution
- The 2,4-dichloro isomer (C₈H₈Cl₂N) shares the same molecular formula as the target compound but differs in chlorine placement. The 2,6-substitution pattern creates a symmetrical structure, which may influence crystallinity and intermolecular interactions, whereas the 2,4-isomer introduces asymmetry, affecting electronic distribution and dipole moments .
Halogen Substitution: Chlorine vs. Fluorine
- Replacing chlorine with fluorine in (2,6-difluorophenyl)methylamine (C₉H₁₁F₂N) reduces molecular weight (171.19 vs. 190.07 g/mol) and alters electronegativity. Fluorine’s smaller atomic radius and stronger electronegativity may enhance binding to polar targets while reducing steric bulk .
Heterocyclic and Functional Group Modifications
- Pyrazole Derivative : The pyrazole-containing analog (C₁₀H₈Cl₂N₄) introduces a nitrogen-rich heterocycle, which could participate in hydrogen bonding or π-π stacking interactions, making it suitable for targeting enzymes or receptors with polar active sites .
Biological Activity
(2,6-Dichlorophenyl)methylamine is an organic compound classified within the phenylmethylamine group. Its structure features two chlorine atoms at the 2 and 6 positions of a benzene ring, along with a methyl group attached to the nitrogen atom. This unique configuration contributes to its biological activity, which is primarily mediated through interactions with various molecular targets in biological systems.
Chemical Structure
- Molecular Formula : C9H10Cl2N
- CAS Number : 15205-19-3
Synthesis
The synthesis of (2,6-Dichlorophenyl)methylamine typically involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and methylamine, facilitated by a base such as sodium hydroxide. The reaction conditions generally include:
- Temperature : 50-70°C
- Time : 4-6 hours
The biological activity of (2,6-Dichlorophenyl)methylamine is attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate cellular signaling pathways, influencing various physiological responses. The compound may act as an agonist or antagonist depending on the target, potentially affecting neurotransmission and other critical biological processes.
Pharmacological Effects
Preliminary studies suggest that (2,6-Dichlorophenyl)methylamine may exhibit the following pharmacological effects:
- Anti-inflammatory properties : Potential modulation of inflammatory pathways.
- Analgesic effects : Influence on pain perception mechanisms.
- Neurotransmitter modulation : Interaction with receptors involved in neurotransmission.
Case Studies and Research Findings
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Enzyme Interaction Studies
- Research indicates that (2,6-Dichlorophenyl)methylamine can bind to specific enzymes, altering their activity. For instance, studies have shown that it may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
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Receptor Binding Assays
- In vitro assays have demonstrated that this compound can interact with serotonin receptors, suggesting potential applications in treating mood disorders.
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Comparative Studies
- A comparative analysis with structurally similar compounds (e.g., substituted benzylamines) has highlighted the unique reactivity and binding affinities of (2,6-Dichlorophenyl)methylamine due to its dichloro substituents.
Data Table: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2,6-Dichlorophenyl)methylamine | Dichloro substituents at 2 and 6 positions | Enhanced reactivity and potential for receptor interaction |
| (2,3-Dichlorophenyl)methylamine | Substituted at the 2 and 3 positions | Different substitution pattern affects reactivity |
| (3,4-Dichlorophenyl)methylamine | Substituted at the 3 and 4 positions | Variations in chlorine placement influence activity |
| Benzylamine | Simplest form without substitutions | Lacks chlorination; serves as a baseline for comparison |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
